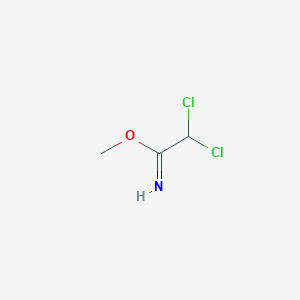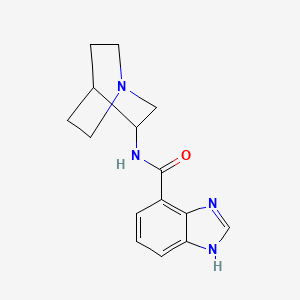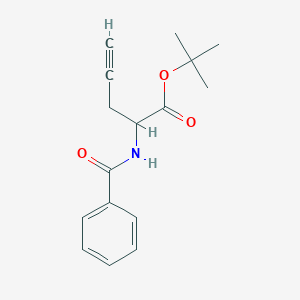
4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pentynoic acid backbone, a benzoylamino group, and a tert-butyl ester group. It is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of 4-Pentynoic Acid: This can be achieved through the oxidation of 4-pentyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation: The 4-pentynoic acid is then reacted with benzoyl chloride in the presence of a base like triethylamine to form 2-(benzoylamino)-4-pentynoic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving alkynes and amides.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive alkyne group, which can be used in click chemistry for labeling biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors or as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various biomolecules. The benzoylamino group can interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester: Similar structure but with an alkene instead of an alkyne group.
4-Pentynoic acid, 2-(benzoylamino)-, methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
- The presence of the alkyne group in 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester makes it more reactive in cycloaddition reactions compared to its alkene counterpart.
- The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability compared to the methyl ester analog.
Propiedades
Número CAS |
832131-53-0 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
tert-butyl 2-benzamidopent-4-ynoate |
InChI |
InChI=1S/C16H19NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h1,6-8,10-11,13H,9H2,2-4H3,(H,17,18) |
Clave InChI |
CQGWQIPPZCRAOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC#C)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



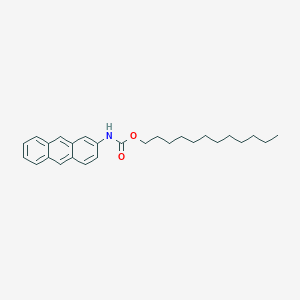
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
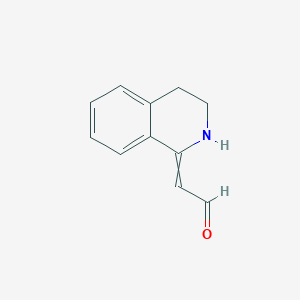
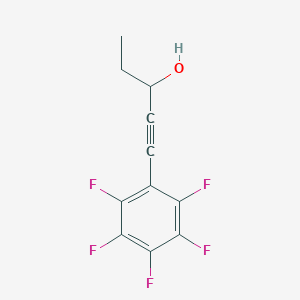
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
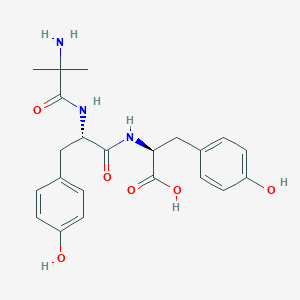
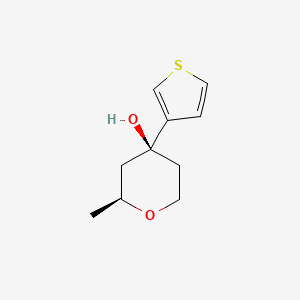
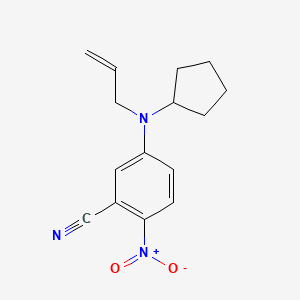
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

